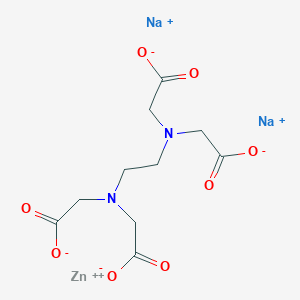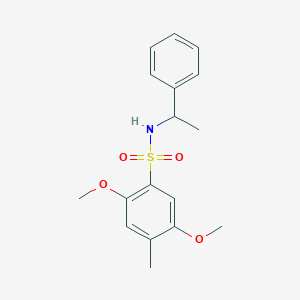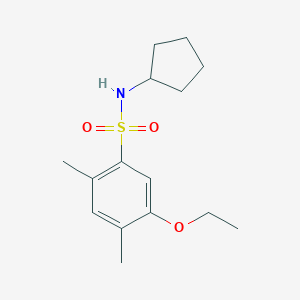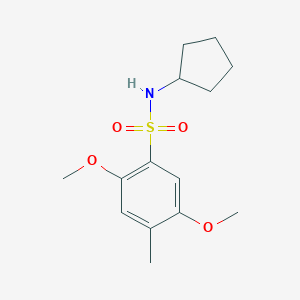
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide, also known as CP-47,497, is a synthetic cannabinoid compound that acts as a potent agonist of the CB1 receptor. It was first synthesized in the mid-1990s by Pfizer, Inc. as part of a research program to develop new analgesic and anti-inflammatory drugs.
Mécanisme D'action
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of this receptor leads to a variety of physiological effects, including analgesia, sedation, and appetite stimulation.
Effets Biochimiques Et Physiologiques
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to produce a wide range of biochemical and physiological effects, including analgesia, sedation, and appetite stimulation. It has also been shown to have anti-inflammatory and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide is its high potency and selectivity for the CB1 receptor, which makes it a useful research tool for studying the endocannabinoid system. However, its synthetic nature and potential for abuse limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research involving N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide. One area of interest is its potential use in the treatment of pain and inflammation, particularly in the context of chronic conditions such as arthritis and neuropathic pain. Another area of interest is its potential use as a research tool in the study of the endocannabinoid system and the CB1 receptor. Finally, there is potential for the development of new synthetic cannabinoids based on the structure of N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide that may have improved therapeutic properties.
Méthodes De Synthèse
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide is synthesized through a multi-step process that involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with cyclopentylmagnesium bromide, followed by the addition of 1,1-dimethyl-3-oxo-butylamine. The final product is then purified using chromatography techniques.
Applications De Recherche Scientifique
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has also been investigated for its potential use as a research tool in the study of the endocannabinoid system and the CB1 receptor.
Propriétés
Nom du produit |
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H21NO4S |
Poids moléculaire |
299.39 g/mol |
Nom IUPAC |
N-cyclopentyl-2,5-dimethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H21NO4S/c1-10-8-13(19-3)14(9-12(10)18-2)20(16,17)15-11-6-4-5-7-11/h8-9,11,15H,4-7H2,1-3H3 |
Clé InChI |
QATGSUZEHOKBAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCC2)OC |
SMILES canonique |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCC2)OC |
Solubilité |
26.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)




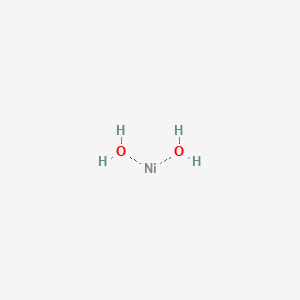
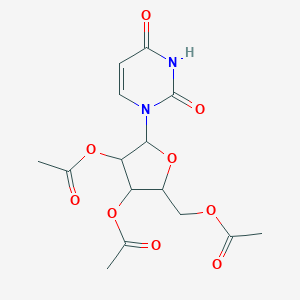
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)
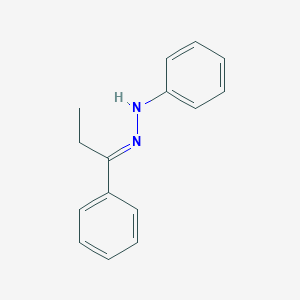
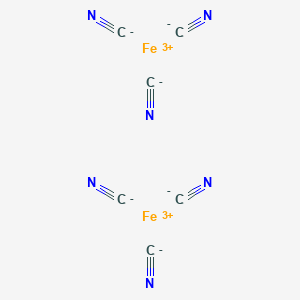
![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
